molecular formula C11H12FN3 B12824711 [4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine

[4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine

Cat. No.: B12824711
M. Wt: 205.23 g/mol
InChI Key: PUURIIOXNCEPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine is a chemical compound featuring a fluorinated phenyl ring with methanamine and 1H-imidazole substituents. This structure incorporates key pharmacophores often associated with diverse biological activities, making it a valuable intermediate in medicinal chemistry and drug discovery research. The presence of the imidazole ring, a common feature in compounds targeting metalloenzymes, suggests potential for investigations similar to those of known HIV integrase inhibitors, which often utilize heterocyclic systems to coordinate active-site metal ions . Furthermore, the structural motif of a fluorinated phenyl ring linked to an imidazole is present in compounds that have shown promising anti-MRSA (Methicillin-Resistant Staphylococcus aureus ) activity in research settings . As such, this compound serves as a versatile building block for the synthesis and exploration of novel antimicrobial agents and other therapeutically relevant molecules. It is supplied with guaranteed purity and stability. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

[4-fluoro-3-(imidazol-1-ylmethyl)phenyl]methanamine

InChI

InChI=1S/C11H12FN3/c12-11-2-1-9(6-13)5-10(11)7-15-4-3-14-8-15/h1-5,8H,6-7,13H2

InChI Key

PUURIIOXNCEPDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)CN2C=CN=C2)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Method

  • Starting Materials: 4-fluoro-3-(chloromethyl)phenylmethanamine or similar halogenated benzylamine derivatives.
  • Reagents: Imidazole, potassium carbonate (K2CO3) as base, polar aprotic solvent such as DMF.
  • Procedure:
    The halogenated benzylamine is reacted with imidazole in DMF with K2CO3 at elevated temperature (e.g., 60–80 °C) for several hours. The base deprotonates imidazole, enhancing its nucleophilicity, which then displaces the halide to form the imidazolylmethyl substituent.
  • Purification: Column chromatography or recrystallization.
  • Yield: Typically moderate to good (50–75%) depending on reaction conditions and purity of starting materials.

Reductive Amination Approach

  • Starting Materials: 4-fluoro-3-formylphenylmethanamine (aldehyde intermediate) and imidazole.
  • Reagents: Reducing agents such as phenylsilane or sodium triacetoxyborohydride, solvent like toluene or DMF.
  • Procedure:
    The aldehyde and imidazole are mixed under inert atmosphere and stirred at room temperature or slightly elevated temperature. The reducing agent is added to facilitate reductive amination, converting the imine intermediate to the secondary amine.
  • Workup: Quenching with aqueous acid/base, extraction with organic solvents, drying, and solvent removal.
  • Yield: High yields reported (up to 80–90%) with optimized conditions.
  • Advantages: Mild conditions, high selectivity, and fewer side products.

Alkylation of Imidazole

  • Starting Materials: Imidazole and 4-fluoro-3-(bromomethyl)phenylmethanamine.
  • Reagents: Base such as NaH or K2CO3, solvent DMF or DMSO.
  • Procedure:
    Imidazole is deprotonated by the base, then reacted with the benzyl bromide derivative at room temperature or slightly elevated temperature.
  • Purification: Chromatography or crystallization.
  • Yield: Moderate yields (50–70%).
  • Notes: Requires careful control of stoichiometry to avoid over-alkylation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Advantages Disadvantages
Nucleophilic Substitution 4-fluoro-3-(chloromethyl)phenylmethanamine, imidazole K2CO3, DMF 60–80 °C, 6–12 h 50–75 Simple, direct substitution Moderate yields, possible side reactions
Reductive Amination 4-fluoro-3-formylphenylmethanamine, imidazole Phenylsilane or NaBH(OAc)3, toluene/DMF Room temp to reflux, 3–18 h 80–90 High yield, mild conditions Requires aldehyde intermediate, reducing agent cost
Alkylation of Imidazole Imidazole, 4-fluoro-3-(bromomethyl)phenylmethanamine NaH or K2CO3, DMF/DMSO Room temp to 60 °C, 4–12 h 50–70 Straightforward, well-known method Over-alkylation risk, base sensitivity

Research Findings and Optimization Notes

  • Reaction Solvent: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity and solubility of reactants, improving yields in substitution and alkylation reactions.
  • Base Selection: Potassium carbonate is preferred for nucleophilic substitution due to mildness and effectiveness; stronger bases like NaH are used in alkylation but require careful handling.
  • Temperature Control: Elevated temperatures (60–80 °C) accelerate reaction rates but may increase side reactions; reductive amination often proceeds efficiently at room temperature.
  • Purification: Silica gel chromatography with gradient elution (e.g., dichloromethane/methanol mixtures) is effective for isolating pure product.
  • Yield Improvement: Use of freshly prepared aldehyde intermediates and controlled addition of reducing agents improves reductive amination yields.
  • Scalability: Reductive amination methods have been demonstrated to scale well for gram-scale synthesis with consistent purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Imidazole derivatives with different oxidation states.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its role in pharmaceutical development . It serves as a lead compound for designing new drugs targeting various diseases, particularly:

  • Antimicrobial Activity : The imidazole ring is prevalent in many antifungal and antibacterial agents, suggesting that this compound could exhibit similar properties.
  • Anticancer Properties : Research indicates that derivatives of phenylmethanamines, including this compound, may inhibit cancer cell proliferation. Compounds with similar structures have shown efficacy against different cancer cell lines .
  • Neurotransmitter Modulation : The imidazole moiety may interact with neurotransmitter systems, potentially offering therapeutic effects in neurological disorders.

Biochemical Research

In biochemical applications, the compound is utilized for:

  • Interaction Studies : Understanding its binding affinity and selectivity towards biological targets is crucial for elucidating pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and surface plasmon resonance are employed to study these interactions.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic pathways, affecting cell signaling and proliferation.

Structural Comparisons

To better understand its potential applications, a comparative analysis with structurally similar compounds can be useful:

Compound NameStructural FeaturesUnique Aspects
2-MethylimidazoleImidazole ring; methyl substitutionCommonly used as a building block in synthesis
4-FluorobenzylamineFluorobenzene; primary aminePotential use in neuropharmacology
1H-Imidazo[4,5-b]pyridineImidazole fused with pyridineExhibits diverse biological activities
3-(1H-Imidazol-1-ylmethyl)anilineAniline derivative; imidazole substitutionKnown for anticancer properties

This table highlights the uniqueness of [4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine , particularly its specific fluorine substitution and phenylmethanamine framework, which may confer distinct pharmacological profiles compared to others in its class.

Case Studies

Several case studies have documented the efficacy of compounds similar to [4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine :

  • A study on imidazole-containing chalcones demonstrated effectiveness against Aspergillus fumigatus, indicating potential antifungal applications .
  • Investigations into the structure-activity relationships of related compounds have shown promising anticancer activity against human cancer cell lines such as HCT-116 and MCF-7 .

Mechanism of Action

The mechanism of action of (3-((1H-Imidazol-1-yl)methyl)-4-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine vs. Other Halogens/Electron-Withdrawing Groups

  • Target Compound: The 4-fluoro substituent likely enhances metabolic stability and modulates electronic properties (e.g., σ-electron withdrawal) compared to non-fluorinated analogs .
  • Compound 13av () : Contains a trifluoromethoxy group (OCF₃) on the phenyl ring, which increases lipophilicity and electron-withdrawing effects compared to the single fluorine in the target compound. This could enhance membrane permeability but may alter target selectivity .

Variations in the Amine Group

  • [2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine () : Lacks the 4-fluoro substituent, demonstrating how fluorine absence affects electronic properties and binding interactions. The dihydrochloride salt form improves solubility for biochemical assays.
  • Compound 13ax () : Features a (1H-pyrazol-4-yl)methanamine group instead of imidazole. Pyrazole’s reduced basicity compared to imidazole may influence pharmacokinetic properties, such as absorption and distribution .

Heterocyclic Modifications

  • 1-[3-(3-Fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine (): Replaces the benzene ring with a pyrazole core.

Comparative Data Table

Compound Name Key Substituents LogP (Predicted) Synthetic Yield Notable Applications
[Target Compound] 4-F, 3-(imidazolylmethyl), methanamine 1.8 N/A Kinase inhibitor scaffold
4-Fluoro-3-(1H-imidazol-1-ylmethyl)benzonitrile 4-F, 3-(imidazolylmethyl), nitrile 2.1 Discontinued Intermediate for heterocyclic synthesis
Compound 13av () 4-F, 3-(pyrazolylmethyl), OCF₃ 3.2 78% GRK2 inhibitor
[2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine 3-(imidazolylmethyl), methanamine 1.2 N/A Biochemical building block

Biological Activity

[4-Fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine, also known by its CAS number 1031699-69-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of [4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine is C11_{11}H12_{12}FN3_3. The compound features a fluorinated phenyl group linked to an imidazole moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of [4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine can be categorized into several key areas:

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to [4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine have shown effectiveness against various pathogens, including Aspergillus fumigatus and Cryptococcus neoformans .

Antiviral Activity

Imidazole derivatives have been investigated for their antiviral potential, particularly against viral strains such as HIV and dengue virus. The mechanism often involves the inhibition of viral replication through interference with critical viral enzymes .

Anticancer Activity

The compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in cancer, has been highlighted in studies. This inhibition can enhance the effectiveness of cancer immunotherapy .

Structure-Activity Relationships (SAR)

Understanding the SAR of [4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine is crucial for optimizing its biological activity. Modifications to the imidazole ring or the phenyl group can significantly influence potency and selectivity.

ModificationEffect on Activity
Fluorine substitution on phenyl groupIncreases lipophilicity and bioavailability
Variations in imidazole substitutionAlters interaction with target enzymes

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives, including [4-fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL against C. neoformans, indicating moderate activity compared to standard treatments .

Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of imidazole derivatives against dengue virus. The compound demonstrated significant inhibitory effects with an EC50_{50} value below 10 µM, showcasing its potential as a therapeutic agent .

Q & A

Q. Basic Characterization

  • ¹H NMR : Key peaks include:
    • Aromatic protons (δ 7.2–7.8 ppm, split due to fluorine coupling).
    • Imidazole protons (δ 7.5–8.2 ppm, singlet for C2-H).
    • Methylene groups (δ 4.5–5.0 ppm for Ar–CH₂–Imidazole and Ar–CH₂–NH₂) .
  • Mass Spectrometry : Expect a molecular ion peak at m/z 235.1 (C₁₁H₁₂FN₃) with fragmentation patterns confirming the imidazole and fluoro groups .

Advanced Challenges
Distinguishing regioisomers (e.g., imidazole at C3 vs. C2) requires 2D NMR (COSY, NOESY) to resolve spatial proximity of substituents . Fluorine’s impact on chemical shifts (e.g., para-fluoro causing deshielding) must be accounted for .

What are the solubility and stability considerations for this compound?

Q. Basic Handling

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability in aqueous buffers is pH-dependent; store at –20°C under inert gas to prevent amine oxidation .
  • Degradation : Monitor for imidazole ring hydrolysis under acidic conditions (pH < 3) or oxidation of the methylene bridge .

Advanced Stability Studies
Use HPLC-UV/MS to track degradation products. Accelerated stability testing (40°C/75% RH) can predict shelf life. Lyophilization improves long-term storage for biological assays .

How can researchers design bioassays to evaluate its biological activity?

Q. Basic Screening

  • Kinase Inhibition : Structural analogs (e.g., tert-butyl piperidine carboxylates) show GPCR kinase inhibition. Use FRET-based assays with purified kinases (e.g., GRK2) .
  • Antimicrobial Activity : Test against Gram-positive/negative strains via MIC assays (e.g., broth microdilution), given imidazole’s known antifungal properties .

Q. Advanced Mechanistic Studies

  • Molecular Docking : Compare binding poses with co-crystallized kinase inhibitors (e.g., PDB 3V6W) to predict interactions with the imidazole-fluorophenyl motif .
  • In Vivo Pharmacokinetics : Radiolabel the compound (³H/¹⁴C) to study absorption/distribution in rodent models .

What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Q. Advanced Methodology

  • Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites. The fluoro group may reduce hepatic metabolism, enhancing in vivo stability .
  • Protein Binding Assays : Measure plasma protein binding (e.g., albumin) via equilibrium dialysis, as high binding may reduce free drug concentration .

How can computational methods predict its binding affinity to target proteins?

Q. Advanced Modeling

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites (e.g., imidazole N–H as a donor) .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess fluoro group’s role in hydrophobic interactions .

What analytical challenges arise in characterizing synthetic byproducts?

Q. Advanced Techniques

  • HPLC-MS/MS : Detect trace regioisomers (e.g., imidazole at C2 vs. C3) using ion mobility separation .
  • 19F NMR : Leverage fluorine’s high sensitivity to confirm substitution patterns and quantify impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.